molecular formula C17H11NO B14016706 Benzo[b]phenanthridin-5(6h)-one CAS No. 2178-32-7

Benzo[b]phenanthridin-5(6h)-one

Cat. No.: B14016706
CAS No.: 2178-32-7
M. Wt: 245.27 g/mol
InChI Key: PXBRUWHQRRSPTK-UHFFFAOYSA-N
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Description

Benzo[b]phenanthridin-5(6H)-one is a heterocyclic compound that belongs to the phenanthridine family This compound is characterized by its fused ring structure, which includes a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]phenanthridin-5(6H)-one can be achieved through several methods. One efficient synthetic route involves the Rhodium(III)-catalyzed C–H activation of 2-aryl indazoles followed by annulation with iodonium ylides. This method provides excellent yields under mild reaction conditions . Another method involves the photocatalytic synthesis using 2-isocyanobiphenyls and diarylphosphine oxides under metal-free conditions at room temperature .

Industrial Production Methods: The industrial production of this compound can be scaled up using the Rhodium(III)-catalyzed method due to its high efficiency and recyclability of the catalytic system. This method allows for the production of the compound in large quantities with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions: Benzo[b]phenanthridin-5(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Benzo[b]phenanthridin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]phenanthridin-5(6H)-one involves its interaction with various molecular targets. For instance, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . The compound also interacts with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

  • Benzo[c]phenanthridine
  • Sanguinarine
  • Chelerythrine

Biological Activity

Benzo[b]phenanthridin-5(6H)-one is a compound belonging to the class of phenanthridine alkaloids, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

Phenanthridine derivatives, including this compound, exhibit a wide range of biological activities such as antibacterial , anticancer , anti-inflammatory , and antimicrobial effects. The structural features of these compounds significantly influence their pharmacological properties.

Anticancer Activity

Recent studies have shown that this compound and its derivatives possess notable anticancer properties. For instance, a study evaluated the antiproliferative effects of various phenanthridine derivatives against human cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). The results indicated that several compounds exhibited significant cytotoxicity at low micromolar concentrations.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
BPD-6MCF-72.15Induces apoptosis via PARP-1 cleavage
BPD-9K-5621.68Cell cycle arrest and p53 activation
NK 314A5491.37Inhibition of topoisomerases

The above table summarizes key findings from various studies indicating that these compounds can induce cell cycle arrest and apoptosis in cancer cells, primarily through the activation of p53 pathways and PARP-1 cleavage .

Antibacterial Activity

This compound derivatives have also demonstrated promising antibacterial activity. Research indicates that certain compounds exhibit significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb), which is crucial given the rising concern over antibiotic resistance.

Table 2: Antibacterial Activity Against Mycobacterium tuberculosis

CompoundMIC (µM)Specificity
BPD-610Active against MDR strains
BPD-96Selective for mycobacteria

The compounds BPD-6 and BPD-9 showed remarkable specificity towards M. tuberculosis, with minimal cytotoxicity to human cells, indicating their potential as therapeutic agents against multidrug-resistant strains .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Interaction : These compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : They inhibit critical enzymes such as topoisomerases, which are essential for DNA unwinding.
  • Induction of Apoptosis : Activation of apoptotic pathways through p53 signaling leads to programmed cell death in cancer cells .

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on NK 314 demonstrated its antitumor efficacy in vivo using xenograft models. The compound significantly reduced tumor size compared to control groups, showcasing its potential for clinical applications .

Case Study 2: Antimycobacterial Activity

In another study focusing on anti-Mtb activity, BPD-9 was shown to effectively reduce bacterial load in macrophages infected with M. tuberculosis, highlighting its therapeutic potential against tuberculosis .

Properties

CAS No.

2178-32-7

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

6H-benzo[b]phenanthridin-5-one

InChI

InChI=1S/C17H11NO/c19-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)18-17/h1-10H,(H,18,19)

InChI Key

PXBRUWHQRRSPTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)N3

Origin of Product

United States

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